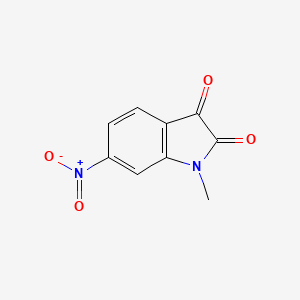

1-Methyl-6-nitroindoline-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O4 |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

1-methyl-6-nitroindole-2,3-dione |

InChI |

InChI=1S/C9H6N2O4/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)9(10)13/h2-4H,1H3 |

InChI Key |

ZNPBAPSODIAORT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)C1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Methyl 6 Nitroindoline 2,3 Dione and Analogues

Reactivity of the Isatin (B1672199) Dicarbonyl System

The isatin core contains a unique 1,2-dicarbonyl system, which is a primary site for a variety of chemical transformations. The reactivity of this system is influenced by the electronic effects of the substituents on the aromatic ring and the N-1 position.

Reactions at C-2 and C-3 Carbonyls

The two carbonyl groups of the isatin moiety exhibit distinct reactivities. The C-3 carbonyl group behaves like a typical ketone, readily undergoing nucleophilic addition reactions. In contrast, the C-2 carbonyl group is part of an amide linkage (an α-keto-lactam) and is generally less reactive towards nucleophiles.

The electrophilicity of the C-3 carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures. For instance, the C-3 position is the site of reaction in the Morita–Baylis–Hillman (MBH) reaction. While ketones typically require harsh conditions for this reaction, isatin and its derivatives react more readily. acs.org This has been demonstrated with analogues such as 1-methyl-5-nitroisatin, which readily forms MBH adducts. acs.orgacs.org This reaction serves as a method for protecting the C-3 position, allowing for other transformations on the molecule. acs.orgacs.org

The differential reactivity of the two carbonyls allows for selective transformations. For example, reactions with thiosemicarbazide (B42300) derivatives tend to occur at the C-3 position. biomedres.us

Condensation and Addition Reactions (e.g., Aldol Condensation)

The C-3 carbonyl group of 1-methyl-6-nitroindoline-2,3-dione and its analogues is prone to condensation and addition reactions, which are pivotal in the synthesis of a diverse array of heterocyclic compounds. nih.gov Aldol-type condensation reactions are a hallmark of the isatin scaffold, leading to the formation of various biologically active molecules. nih.gov

One of the most significant condensation reactions is the formation of Schiff bases. Isatin derivatives, including N-methylated and nitro-substituted variants, react with primary amines to form 3-iminoindolin-2-ones. biomedres.us These Schiff bases are valuable intermediates for the synthesis of other heterocyclic systems.

Furthermore, isatin derivatives can participate in multicomponent reactions. For instance, the reaction of isatin with 1,3-dicarbonyl compounds and urea (B33335) or thiourea (B124793) in a Biginelli-like reaction can produce spiro[indoline-quinazoline/pyrimidine]ones. researchgate.net The reactivity of N-methylisatin with various 1,3-dicarbonyls has also been explored, leading to the formation of spiro[indoline-3,3'-pyrrole] derivatives. researchgate.net

Transformations Involving the Nitro Group

The nitro group at the C-6 position significantly influences the electronic properties of the aromatic ring and serves as a versatile functional handle for further molecular modifications.

Catalytic Hydrogenation and Reduction to Amino Functionality

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction can be readily achieved for this compound to yield 6-amino-1-methylindoline-2,3-dione. A variety of reducing agents can be employed for this purpose.

Standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, are effective. Other methods include the use of metals in acidic media, like iron in acetic acid, or salts like tin(II) chloride. The resulting amino group is a potent nucleophile and can be used for a range of subsequent reactions, including diazotization and coupling reactions, or as a building block for the synthesis of fused heterocyclic systems.

Participation of the Nitro Group in Cyclization Reactions (e.g., Indolo[2,3-b]quinoxaline formation)

The isatin moiety is a key precursor for the synthesis of the 6H-indolo[2,3-b]quinoxaline scaffold, a class of compounds known for their pharmacological activities, including DNA intercalation. nih.gov The formation of this tricyclic system is typically achieved through the condensation of an isatin derivative with a 1,2-diaminobenzene.

In this reaction, the dicarbonyl system of this compound reacts with the two amino groups of the diamine to form the quinoxaline (B1680401) ring. The nitro group at the C-6 position of the isatin is carried through this transformation, resulting in a nitro-substituted indolo[2,3-b]quinoxaline. This nitro group can then be further modified, for example, by reduction to an amino group, to modulate the biological activity of the final compound. The synthesis of N-glycosides of 6H-indolo[2,3-b]quinoxalines has been achieved through the cyclocondensation of isatin-N-glycosides with 1,2-diaminobenzenes. rsc.org

Reactivity of the N-Methyl Group

The methyl group attached to the indole (B1671886) nitrogen at the N-1 position primarily serves to protect the nitrogen, preventing it from participating in reactions such as deprotonation or acting as a hydrogen bond donor. This N-alkylation is a common strategy to modify the physicochemical properties of the isatin scaffold, such as solubility and electronic character. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, forming the cornerstone of molecular structure elucidation. For 1-Methyl-6-nitroindoline-2,3-dione, ¹H and ¹³C NMR are fundamental for assigning the positions of protons and carbons, respectively.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl group. Based on the analysis of related compounds like 6-nitroindoline-2,3-dione and 1-methyl-5-nitroindoline-2,3-dione, the aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing nitro and carbonyl groups. The N-methyl group would present as a singlet in the upfield region, likely around δ 3.2-3.5 ppm.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. The two carbonyl carbons (C2 and C3) are expected to be the most downfield signals, appearing in the range of δ 155-185 ppm. The aromatic carbons will resonate between δ 110 and 150 ppm, with the carbon bearing the nitro group (C6) and the carbons adjacent to the nitrogen and carbonyl groups showing distinct chemical shifts. The N-methyl carbon will be observed in the upfield region, typically around δ 25-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Based on data from analogous compounds)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.2-3.5 (s) | ~25-30 |

| C2=O | - | ~180-185 |

| C3=O | - | ~155-160 |

| C4-H | ~7.5-7.7 (d) | ~125-130 |

| C5-H | ~7.2-7.4 (t) | ~120-125 |

| C7-H | ~8.0-8.2 (d) | ~110-115 |

| C3a | - | ~115-120 |

| C6 | - | ~140-145 |

| C7a | - | ~150-155 |

s = singlet, d = doublet, t = triplet. Coupling constants (J) would provide further structural information.

Two-Dimensional NMR Techniques for Complex Structures

To definitively assign the proton and carbon signals and to elucidate through-bond and through-space correlations, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space proximities between protons. For example, a NOESY correlation between the N-methyl protons and the C7-H proton would provide strong evidence for the N1-methylation and the spatial arrangement of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to its key functional groups. The two carbonyl groups (C=O) of the dione (B5365651) moiety would exhibit intense stretching vibrations in the region of 1730-1770 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would appear as strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-N stretching vibrations and aromatic C=C stretching vibrations would also be present in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The nitro group, being a highly polarizable functional group, is expected to show a strong Raman signal. The symmetric stretching of the nitro group would be particularly prominent. The aromatic ring vibrations would also be Raman active. Due to the presence of color (nitro compounds are often yellow), resonance Raman effects might be observed, which could selectively enhance the vibrations associated with the chromophore.

Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound (Based on data from analogous compounds)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O (dione) | 1730-1770 (strong) | 1730-1770 (weak to medium) |

| NO₂ (asymmetric stretch) | 1520-1560 (strong) | 1520-1560 (medium) |

| NO₂ (symmetric stretch) | 1340-1380 (strong) | 1340-1380 (strong) |

| Aromatic C=C | 1450-1600 (variable) | 1450-1600 (strong) |

| C-N Stretch | 1200-1350 (medium) | 1200-1350 (medium) |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The exact mass of the molecule can be calculated from its molecular formula, C₉H₆N₂O₄. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). A close match between the experimentally measured mass and the calculated theoretical mass (with an error of less than 5 ppm) would provide strong evidence for the correct molecular formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion Adducts |

| C₉H₆N₂O₄ | 206.0328 | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for the analysis of non-volatile and thermally labile compounds. In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to soft ionization and minimizing fragmentation. While specific MALDI-TOF data for this compound is not reported, this technique would be expected to produce a strong signal for the molecular ion, further confirming the molecular weight of the compound. The choice of matrix would be crucial for successful analysis.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Following a comprehensive search of scientific literature and crystallographic databases, detailed X-ray diffraction data for the solid-state molecular architecture of this compound could not be located.

While information is available for structurally related compounds, such as the 5-nitro isomer (1-Methyl-5-nitroindoline-2,3-dione) and various other substituted isatin (B1672199) derivatives, specific crystallographic parameters including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions for the this compound isomer are not present in the accessible public record.

This indicates that a single-crystal X-ray diffraction study for this particular compound has likely not been published or deposited in common crystallographic databases. Therefore, a detailed analysis of its solid-state architecture, which would include interactive data tables of crystal data, atomic coordinates, bond lengths, and bond angles, cannot be provided at this time.

Further research, involving the synthesis of suitable single crystals of this compound and subsequent X-ray diffraction analysis, would be required to elucidate its precise three-dimensional structure and intermolecular packing arrangement.

Computational and Theoretical Investigations of 1 Methyl 6 Nitroindoline 2,3 Dione and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic properties and behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (primarily the electron density) of many-body systems, such as atoms and molecules. It is a widely used tool for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for conformational analysis, which explores the different spatial orientations of a molecule and their relative energies.

While no specific DFT studies on 1-Methyl-6-nitroindoline-2,3-dione are presently published, research on related compounds like 6-bromoindoline-2,3-dione derivatives showcases the application of these methods. In such studies, DFT, often using the B3LYP functional with a 6-311++G(d,p) basis set, is employed to calculate the optimized geometries of the molecules. nih.gov This process involves finding the coordinates on the potential energy surface where the forces on the atoms are minimized, corresponding to a stable conformation.

For a molecule like this compound, DFT would be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would be particularly important for understanding the orientation of the methyl and nitro groups relative to the indoline (B122111) ring system.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Calculations of HOMO-LUMO energies for derivatives of 6-bromoindoline-2,3-dione have been performed using DFT. nih.gov These studies help in understanding how different functional groups affect the electronic properties of the indoline core. For this compound, such calculations would reveal how the electron-withdrawing nitro group and the electron-donating methyl group influence the electronic distribution and reactivity of the molecule. The HOMO-LUMO gap would provide insights into its potential as an electrophile or nucleophile in chemical reactions.

A hypothetical table of such calculated values, based on typical results for similar compounds, is presented below.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific calculations for this compound are not available.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts using DFT. This technique provides theoretical predictions of ¹H and ¹³C NMR spectra, which can be compared with experimental data to verify the chemical structure.

Studies on complex organic molecules have demonstrated the utility of GIAO calculations in accurately predicting NMR chemical shifts. irjweb.com The choice of DFT functional and basis set is crucial for the accuracy of these predictions. For instance, comparisons between different functionals like B3LYP and M06-2X, and basis sets such as TZVP and 6-311+G(d,p), have been performed to identify the most reliable methods for specific classes of compounds. irjweb.com

For this compound, GIAO calculations would predict the chemical shifts for the various protons and carbons in the molecule. This would be particularly useful for assigning the signals in the aromatic region of the ¹H NMR spectrum and for confirming the positions of the methyl and nitro substituents on the indoline ring.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules, which is especially important in the context of drug design and materials science.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the receptor and scoring them based on their binding affinity.

While no molecular docking studies have been published specifically for this compound, research on other indoline derivatives has utilized this approach to predict their binding modes with various protein targets. researchgate.net For example, docking studies on N-alkyl-isoindoline-1,3-dione derivatives have been used to investigate their interactions with the active sites of cyclooxygenase (COX) enzymes. mdpi.com These studies often identify key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex.

If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking would be a crucial first step. It would help to identify its likely binding pose and to predict its binding affinity, thereby guiding further experimental studies.

A hypothetical table summarizing potential interactions is shown below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase 1 | -8.2 | Tyr123, Leu45, Arg67 |

| Example Protease 2 | -7.5 | Asp98, Phe101, Val23 |

Note: This table is purely illustrative. The target proteins and predicted data are hypothetical, as no specific molecular docking studies for this compound are currently available.

Pharmacophore Modeling and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

Computational and theoretical investigations are pivotal in modern drug discovery, offering profound insights into the interactions between small molecules and their biological targets. For the isatin (B1672199) scaffold, which forms the core of this compound, techniques like pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are instrumental. researchgate.nettaylorandfrancis.com These methods help elucidate the specific structural features required for biological activity and guide the rational design of more potent and selective derivatives.

Pharmacophore modeling identifies the essential spatial arrangement of molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific receptor and elicit a biological response. scienceopen.com 3D-QSAR studies take this further by building a quantitative correlation between the biological activity of a set of compounds and their 3D physicochemical properties. researchgate.net Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which analyze the steric, electrostatic, and other fields surrounding the molecules to predict activity. nih.gov

While specific 3D-QSAR studies focusing exclusively on this compound are not widely documented, extensive research on the broader class of indolinone and isatin derivatives provides a strong framework for understanding its potential structure-activity relationships. These studies demonstrate the successful application of computational models to this class of compounds for various therapeutic targets.

Detailed Research Findings

Indolinone Derivatives as PDK1 Inhibitors: A study focused on indolinone-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a target for anticancer drugs, employed both CoMFA and CoMSIA to develop robust 3D-QSAR models. nih.gov The high statistical significance of these models indicates a strong predictive capacity, which is crucial for designing new compounds. nih.gov The contour maps generated from this analysis provided detailed insights into the structure-activity relationship, highlighting which structural modifications could enhance inhibitory activity. nih.gov

Table 1: Statistical Results of 3D-QSAR Models for Indolinone-Based PDK1 Inhibitors

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive Model Type |

|---|---|---|---|

| CoMFA | 0.737 | 0.907 | Ligand-Based |

| CoMSIA | 0.824 | 0.991 | Ligand-Based |

| CoMFA | 0.729 | N/A | Docking-Based |

| CoMSIA | 0.790 | N/A | Docking-Based |

Data sourced from a combined molecular docking and 3D-QSAR modeling study. nih.gov

Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors: In another investigation, 3D-QSAR and molecular docking were applied to a series of pyrrole-indoline-2-ones targeting Aurora A kinase. nih.gov The resulting CoMFA and CoMSIA models demonstrated high correlation coefficients, affirming their reliability. nih.gov The study successfully used these models to rationalize the key structural features responsible for the observed biological activity and to identify important interactions for receptor binding, such as those involving the carbonyl group on the indolin-2-one core. nih.gov

Table 2: Statistical Validation of 3D-QSAR Models for Pyrrole-Indolin-2-one Inhibitors

| Model | r²cv (Cross-validated r²) | r² (Non-cross-validated r²) |

|---|---|---|

| CoMFA | 0.726 | 0.972 |

| CoMSIA | 0.566 | 0.984 |

Data from a study on pyrrole-indoline-2-ones as Aurora A inhibitors. nih.gov

Indole (B1671886) Derivatives as Selective COX-2 Inhibitors: A 3D-QSAR study was also performed on indole derivatives, the parent structure of isatin, for their activity as selective COX-2 inhibitors. researchgate.net Using a k-nearest neighbor (kNN) molecular field analysis approach, a statistically significant model was generated. The model showed a high cross-validated correlation coefficient (q²) and a high predictive correlation coefficient (Pred_r²), indicating that the model is robust and has strong predictive power for designing new anti-inflammatory agents. researchgate.net

Table 3: Statistical Results of kNN-MFA Model for Indole-Based COX-2 Inhibitors

| Parameter | Value |

|---|---|

| q² (Cross-validated r²) | 0.9461 |

| Pred_r² (Predictive r²) | 0.8782 |

Data from a 3D-QSAR study on indole derivatives using the kNN-MFA method. researchgate.net

These studies collectively underscore the value of pharmacophore modeling and 3D-QSAR in the development of drugs based on the indoline-2,3-dione scaffold. The consistent success in generating highly predictive models for various derivatives suggests that these computational approaches can be effectively applied to this compound to guide the synthesis and optimization of new therapeutic agents. researchgate.netnih.govnih.gov

Structure Activity Relationship Sar Studies of Indoline 2,3 Dione Derivatives in Mechanistic Research Non Clinical

Impact of N-Substitution (e.g., N-Methylation) on Biological Activity Profiles

N-substitution on the indoline-2,3-dione ring is a key modification that significantly influences the biological properties of the resulting derivatives. The introduction of a methyl group at the N-1 position, as seen in 1-Methyl-6-nitroindoline-2,3-dione, can alter the compound's lipophilicity, steric hindrance, and hydrogen-bonding capacity, thereby modulating its interaction with target proteins.

The process of N-methylation itself has been a subject of study, with environmentally friendly methods using dimethylcarbonate (DMC) being explored. nih.gov The choice of catalyst in these reactions, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can influence the reaction mechanism and the resulting products. nih.gov Understanding these synthetic pathways is crucial for the efficient generation of N-methylated indoline (B122111) derivatives for biological screening.

| Parent Compound | N-Methylated Derivative | Biological Target/Activity | Observed Effect of N-Methylation | Reference |

| Norbelladine | N-methylnorbelladine | Butyrylcholinesterase (BuChE) Inhibition | 2-fold increase in inhibition | uqtr.ca |

| Norbelladine | N-methylnorbelladine | Cytotoxicity (THP-1, Huh7 cells) | Slight decrease in cytotoxicity | uqtr.ca |

| Norbelladine | N-methylnorbelladine | Antiviral (HIV-1) | Increased selectivity | uqtr.ca |

Role of the Nitro Group and its Position on the Aromatic Ring in Modulating Activity (specifically 6-nitro vs. 5-nitro)

The position of the nitro group, specifically comparing the 6-nitro to the 5-nitro substitution, can lead to distinct biological profiles. While direct comparative studies on this compound versus a 1-methyl-5-nitro isomer are not extensively detailed in the provided results, the importance of the nitro group's position is a recurring theme in the study of isatin (B1672199) derivatives.

For example, a study on 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones highlighted their cytotoxic activities. nih.gov The most active compound in this series, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, demonstrated significant effects against non-small cell lung cancer and leukemia cell lines. nih.gov This underscores the contribution of the 5-nitro group to the anticancer potential of these molecules. Another study found that the presence of a nitro group on the isatin ring of certain benzenesulfonamide (B165840) derivatives led to a decrease in their inhibitory activity against α-glucosidase and α-amylase, suggesting that the electron-withdrawing nature of the nitro group can sometimes be detrimental to activity, possibly by deactivating the ring and reducing interactions with the enzyme's active site. nih.gov

Research on 5-nitro-1,4-naphthoquinone derivatives also emphasized the role of the nitro group in enhancing biological activity due to its electron-withdrawing properties. researchgate.net In this study, the position of other substituents relative to the nitro group influenced the antioxidant and enzyme inhibitory activities of the compounds. researchgate.net

| Compound | Substitution | Biological Activity | Key Finding | Reference |

| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | 5-nitro | Cytotoxicity against cancer cells | Most potent compound in the series | nih.gov |

| Indoline-2,3-dione-based benzene (B151609) sulfonamide with a nitro group | 5-nitro | α-glucosidase and α-amylase inhibition | Decreased inhibitory activity | nih.gov |

| 6-Nitroindoline | 6-nitro | General biological properties | Electron-withdrawing nature affects reactivity | ontosight.ai |

Influence of Substituents at C-3 and Other Aromatic Positions on Biological Activity

Halogenation Effects on Biological Potency

Halogenation of the indoline-2,3-dione scaffold is a common strategy to enhance biological potency. The introduction of halogen atoms can affect the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can influence drug-receptor interactions.

Studies on 1-aryl-1H-naphtho[2,3-d] nih.govmdpi.comnih.govtriazole-4,9-dione derivatives, which share a dione (B5365651) structural feature, revealed that halogen substitution significantly impacts their inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov Specifically, the compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govmdpi.comnih.govtriazole-4,9-dione was identified as a highly potent dual inhibitor, highlighting the beneficial effect of multiple halogen substitutions. nih.gov

In the context of indoline-2,3-dione-based benzene sulfonamide derivatives, a chloro-substituted isatin analog demonstrated superior inhibitory potential against α-glucosidase and α-amylase compared to the unsubstituted or nitro-substituted analogs. nih.gov This suggests that the nature and position of the halogen can be more favorable for activity than other substituents.

The synthesis of 3-halogenated 2-CF3-indoles has also been reported, providing precursors for further derivatization. mdpi.com The reactivity of these halogenated indoles with various nucleophiles demonstrates their utility in creating a diverse library of compounds for biological evaluation. mdpi.com

Steric and Electronic Effects of Varying Substituents

The steric and electronic properties of substituents on the indoline-2,3-dione ring play a crucial role in determining biological activity. Electron-withdrawing groups, such as the nitro group, can deactivate the aromatic ring and potentially reduce interactions with enzymatic active sites. nih.gov Conversely, electron-donating groups may enhance activity in some cases.

The position of substituents is also critical. For example, in a series of indoline-2,3-dione-based benzene sulfonamides, the inhibitory potential was significantly influenced by the nature of the substituents on the isatin ring. nih.gov The presence of a nitro group was found to decrease activity, which was attributed to its electron-withdrawing nature and potential steric hindrance. nih.gov

The chain length and position of alkyl groups on the indoline aromatic ring have also been shown to markedly influence anti-HCV activity in a series of conformationally restricted heterobicyclic scaffolds. nih.gov This highlights the importance of fine-tuning the steric bulk and lipophilicity of substituents to optimize biological activity.

SAR of Hybrid Molecules Incorporating the Indoline-2,3-dione Scaffold (e.g., with Coumarin, Thiosemicarbazones, Triazoles)

The strategy of creating hybrid molecules by combining the indoline-2,3-dione scaffold with other pharmacologically active moieties has emerged as a powerful approach in drug discovery. mdpi.com This molecular hybridization aims to develop compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy, improved selectivity, and reduced drug resistance. mdpi.com

Several studies have explored the synthesis and biological evaluation of indoline-2,3-dione hybrids:

Thiosemicarbazones: A series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones were synthesized and evaluated for their cytotoxic activity. nih.gov The results indicated that these hybrid molecules possess significant anticancer potential.

Triazoles: New 1,2,3-triazole hybrids containing both an isatin and a phenolic core have been designed and synthesized. mdpi.com These hybrids were projected to have short spacers between the active sub-units to increase flexibility and adaptability in enzymatic cavities. mdpi.com

Quinoline: Indole-quinoline hybrid molecules have been developed as potential antibacterial agents that target the bacterial proton motive force. nih.gov SAR analysis of these hybrids helped in identifying key structural features for antibacterial potency. nih.gov

Spiro-derivatives: Spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives have been synthesized and shown to possess antimicrobial activity. nih.gov The presence of a nitro group in some of these hybrids was found to be important for their activity. nih.gov

| Hybrid Scaffold | Other Moiety | Target/Activity | Reference |

| Indoline-2,3-dione | Thiosemicarbazone | Cytotoxicity | nih.gov |

| Indoline-2,3-dione | 1,2,3-Triazole, Phenolic core | Potential for improved biological activity | mdpi.com |

| Indoline-2,3-dione | Quinoline | Antibacterial (targeting proton motive force) | nih.gov |

| Spiro-indoline-dione | Quinoline, Pyrazole | Antimicrobial | nih.gov |

Conformational Flexibility and its Implications for SAR

The conformational flexibility of the indoline-2,3-dione scaffold and its derivatives is an important factor that influences their biological activity. The ability of a molecule to adopt a specific conformation to fit into the binding site of a biological target is crucial for its efficacy.

In a series of conformationally restricted indoline derivatives, the indoline scaffold was found to be more potent as an anti-HCV agent than the corresponding indole (B1671886) and tetrahydroquinoline scaffolds. nih.gov This suggests that the reduced conformational flexibility of the indoline ring may be advantageous for binding to the target protein. The study also highlighted that the chain length and position of alkyl groups on the indoline aromatic ring markedly influenced the anti-HCV activity, further emphasizing the interplay between conformation and substitution patterns. nih.gov

Molecular modeling and docking studies are often employed to understand the preferred conformations of indoline-2,3-dione derivatives and their interactions with biological targets. These computational approaches can provide valuable insights into the SAR and guide the design of new, more potent compounds.

Pharmacological Target Identification and Mechanistic Insights for Indoline 2,3 Dione Derivatives Non Clinical Focus

Investigation of Antitumor Mechanisms in Cell-Based Assays (Excluding Human Clinical Data)

Indoline-2,3-dione derivatives have demonstrated significant potential as antitumor agents through various mechanisms of action in preclinical studies. These mechanisms include the inhibition of key signaling pathways, induction of programmed cell death, and interference with essential cellular machinery.

Kinase Inhibition (e.g., VEGFR-2, EGFR, HER2, Tyrosine Kinases) and Signaling Pathway Modulation

A primary mechanism by which indoline-2,3-dione derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular growth, proliferation, and survival. The indolin-2-one scaffold is a key feature of several approved kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases (RTKs) including Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov

Studies have shown that modifications on the indoline-2,3-dione ring system can lead to selective inhibition of various RTKs. For instance, certain 3-substituted indolin-2-ones have shown selective inhibition of ligand-dependent autophosphorylation of VEGFRs, Epidermal Growth Factor Receptor (EGFR), and HER2 at submicromolar concentrations in cell-based assays. The substitution pattern on the indoline-2,3-dione core is critical for determining the selectivity and potency of these compounds as kinase inhibitors. While direct evidence for 1-Methyl-6-nitroindoline-2,3-dione is unavailable, the presence of the N-methyl group is a common feature in some kinase inhibitors.

Recent research has focused on developing dual inhibitors targeting multiple kinases. For example, novel indole (B1671886) derivatives have been synthesized and shown to possess dual inhibitory activity against both EGFR and SRC kinases. nih.gov One such compound demonstrated potent cytotoxicity against lung and prostate cancer cells and was found to induce apoptosis. nih.gov The structure-activity relationship (SAR) studies of various indolin-2-one analogs have consistently highlighted the importance of the indolin-2-one core for VEGFR inhibition. nih.gov

| Derivative Class | Target Kinase(s) | Observed Effect in Cell-Based Assays |

| 3-Substituted indolin-2-ones | VEGFR, EGFR, HER2 | Selective inhibition of ligand-dependent autophosphorylation. researchgate.net |

| Indole-based urea (B33335) derivatives | EGFR, SRC | Dual inhibitory activity, induction of apoptosis in prostate cancer cells. nih.gov |

| Sunitinib (indolin-2-one derivative) | VEGFRs | Inhibition of angiogenesis. nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (e.g., STAT3, p21, Caspase-3)

Indoline-2,3-dione derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. A study on substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones demonstrated that these compounds could increase the levels of p53 and its transcriptional targets, p21 and Bax, in MCF-7 breast cancer cells. nih.gov This led to cell accumulation in the G2/M phase of the cell cycle and subsequent activation of apoptosis. nih.gov

Furthermore, some benz[f]indole-4,9-dione analogs, which share a similar indole core, have been found to potently inhibit the growth of human lung cancer cells by inducing G2/M cell cycle arrest and apoptosis. nih.gov In the context of dual EGFR/SRC kinase inhibitors with an indole scaffold, treatment of prostate cancer cells led to a significant increase in the levels of caspase-3 and caspase-8, as well as the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another target for some anticancer compounds. While direct inhibition of STAT3 by this compound is not documented, the modulation of STAT3 is a known mechanism for other heterocyclic compounds in cancer therapy.

| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action |

| Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones | MCF-7 (Breast) | Increased p53, p21, Bax; G2/M cell cycle arrest; apoptosis. nih.gov |

| Benz[f]indole-4,9-dione analog | A549 (Lung) | G2/M cell cycle arrest and apoptosis. nih.gov |

| Indole-based dual EGFR/SRC inhibitor | PC3 (Prostate) | Increased caspase-3, caspase-8, Bax; decreased Bcl-2. nih.gov |

Inhibition of DNA Gyrase and Topoisomerases

DNA topoisomerases are essential enzymes for DNA replication, transcription, and repair, making them attractive targets for anticancer drugs. Certain derivatives of the indoline-2,3-dione scaffold have been investigated for their ability to inhibit these enzymes. For instance, Schiff bases of indoline-2,3-dione have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov While this study focused on antibacterial activity, it highlights the potential of the indoline-2,3-dione core to interact with DNA gyrase. nih.gov

In the realm of anticancer research, pyrazolo[1,5-a]indole derivatives have been identified as inhibitors of topoisomerase I and/or II. nih.gov These compounds were found to be catalytic inhibitors, meaning they inhibit the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism that can reduce certain side effects. nih.gov Similarly, novel indenoindole derivatives have been shown to target DNA and topoisomerase II, leading to G2/M cell cycle arrest and apoptosis in leukemia cells. nih.gov Although these are not direct derivatives of this compound, they share the core indole structure, suggesting that the indoline-2,3-dione scaffold could be a platform for developing topoisomerase inhibitors.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are another class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in cancer development. A series of indoline-2,3-dione derivatives have been designed and synthesized as potential HDAC inhibitors. researchgate.net In preliminary biological evaluations, many of these compounds exhibited inhibitory activity against HeLa cell nuclear extracts, with one compound showing an IC50 value of 10.13 nM. researchgate.net This indicates that the indoline-2,3-dione scaffold can be effectively utilized to design potent HDAC inhibitors. The inhibition of HDACs by these derivatives leads to the accumulation of acetylated histones, which in turn can reactivate the expression of tumor suppressor genes.

Antimicrobial and Antiviral Activity Studies (Non-Clinical)

The indoline-2,3-dione scaffold is also a versatile platform for the development of antimicrobial and antiviral agents. The presence of the N-methyl and C-6 nitro groups on the core structure of this compound is expected to influence its activity against various pathogens.

Exploration of Antibacterial and Antifungal Mechanisms

Indoline-2,3-dione derivatives have been reported to possess significant antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis. For example, 5-Nitroisatin is a known reactant for the preparation of potential antibacterial and antifungal agents. sigmaaldrich.com

Structure-activity relationship studies have provided insights into the features that enhance antimicrobial activity. For instance, in a series of spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives, compounds bearing a nitro group exhibited stronger antimicrobial effects, particularly against Enterococcus faecalis. nih.gov This suggests that the 6-nitro substitution in this compound could contribute positively to its antibacterial profile.

Furthermore, some indole derivatives have been found to act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. nih.gov This suggests that indoline-2,3-dione derivatives could potentially be used to overcome drug resistance in bacteria.

In terms of antifungal activity, indole-linked triazole derivatives have demonstrated excellent efficacy against Candida albicans and C. krusei. nih.gov The antifungal activity of indole derivatives is often linked to their ability to disrupt the fungal cell membrane or inhibit key enzymes involved in fungal growth.

| Derivative Class | Target Organism(s) | Observed Effect/Mechanism |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones with nitro group | Enterococcus faecalis | Enhanced antimicrobial activity. nih.gov |

| 5-Nitro-2-phenylindole | Staphylococcus aureus | Inhibition of NorA efflux pump. nih.gov |

| Indole-linked triazoles | Candida albicans, C. krusei | Potent antifungal activity. nih.gov |

| Schiff bases of 1H-indole-2,3-dione | Various bacteria and fungi | Broad-spectrum antimicrobial activity. nih.gov |

Enzyme Inhibition Studies (Non-Clinical)

The indoline-2,3-dione scaffold is a prominent feature in compounds designed to inhibit various enzymes. This inhibitory action is a key aspect of their non-clinical pharmacological profile.

Indoline-2,3-dione derivatives have been extensively studied as inhibitors of α-glucosidase and α-amylase, enzymes that are crucial for carbohydrate digestion. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which is a key strategy in managing postprandial hyperglycemia.

Numerous non-clinical studies have synthesized and evaluated various derivatives, demonstrating a wide range of inhibitory potencies. For example, a series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were tested for their inhibitory action. Within this series, compounds with specific substitutions showed significantly greater potency than the standard drug, acarbose (B1664774). The presence and position of substituents, such as nitro groups, on the isatin (B1672199) ring were found to influence the inhibitory activity. For instance, certain nitro-substituted compounds displayed a range of α-glucosidase inhibitory profiles with IC₅₀ values from 11.40 ± 0.20 μM to 13.70 ± 0.20 μM. Another study on 3,3-di(indolyl)indolin-2-ones also highlighted the role of substituents, with some compounds showing much higher percentage inhibition of α-glucosidase compared to acarbose at the same concentration.

The inhibitory potential is not uniform across all derivatives, indicating that the specific structural features of each compound are critical for its interaction with the enzyme's active site. Molecular docking studies often accompany these investigations to predict and rationalize the binding modes of the most active compounds, confirming that these derivatives can fit into the active sites of both α-glucosidase and α-amylase.

Table 1: α-Glucosidase and α-Amylase Inhibition by Selected Indoline-2,3-dione Derivatives

| Compound Type | Enzyme | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indoline-2,3-dione-based benzene sulfonamide (analogue 11) | α-Glucosidase | 0.90 ± 0.10 | 11.50 ± 0.30 | |

| Indoline-2,3-dione-based benzene sulfonamide (analogue 11) | α-Amylase | 1.10 ± 0.10 | 12.20 ± 0.30 | |

| Indoline-2,3-dione-based benzene sulfonamide (analogue 1) | α-Glucosidase | 1.10 ± 0.10 | 11.50 ± 0.30 | |

| Indoline-2,3-dione-based benzene sulfonamide (analogue 1) | α-Amylase | 1.30 ± 0.10 | 12.20 ± 0.30 | |

| Nitro-substituted indoline-2,3-dione sulfonamide (analogue 16) | α-Glucosidase | 11.40 ± 0.20 | 11.50 ± 0.30 | |

| Nitro-substituted indoline-2,3-dione sulfonamide (analogue 16) | α-Amylase | 12.30 ± 0.20 | 12.20 ± 0.30 | |

| Chromone-isatin derivative (Compound 6j) | α-Glucosidase | 3.18 ± 0.12 | 817.38 ± 6.27 | |

| Isatin-thiazole derivative (Compound 6p) | α-Glucosidase | 5.36 ± 0.13 | 817.38 ± 6.27 |

Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

Indoline-2,3-dione derivatives have emerged as promising scaffolds for designing inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes play critical roles in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes and the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), respectively.

In non-clinical research, specific indoline-2,3-dione derivatives have been identified as potent dual inhibitors of both 5-LOX and sEH. For example, compounds bearing a bulky aliphatic urea side chain attached to the indoline (B122111) scaffold have demonstrated significant inhibitory activity against both enzymes. One such derivative showed an IC₅₀ value of 0.18 ± 0.05 μM for 5-LOX and 0.10 ± 0.01 μM for sEH. Another related compound was also a potent dual inhibitor, with IC₅₀ values of 0.28 ± 0.02 μM (5-LOX) and 0.061 ± 0.003 μM (sEH).

The development of these dual inhibitors is considered a valuable therapeutic strategy, as they can simultaneously block the production of pro-inflammatory mediators and enhance the levels of anti-inflammatory lipids. Molecular modeling studies have provided insights into the binding of these inhibitors, showing that the indoline scaffold and specific substituents can interact effectively with the active sites of both enzymes. For 5-LOX, the 4-fluorobenzyl moiety of some inhibitors engages in key interactions near the catalytic iron atom. For sEH, the indoline ring can establish π-π stacking interactions with key amino acid residues like tryptophan. The ability to modulate these two separate targets with a single molecule highlights the versatility of the indoline-2,3-dione structure in medicinal chemistry.

Receptor-Ligand Interactions and Agonist/Antagonist Research (Non-Clinical)

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1, 5-HT2C/2B)

Extensive literature searches for studies specifically investigating the interaction of this compound with serotonin receptors, including the 5-HT1, 5-HT2C, and 5-HT2B subtypes, did not yield any specific results. While the broader class of isatin derivatives has been explored for various central nervous system activities, research explicitly detailing the binding affinities or functional modulation of serotonin receptors by this compound is not available in the current scientific literature.

Therefore, no data on the pharmacological effects of this specific compound on serotonin receptor modulation can be presented.

Emerging Research Directions and Non Clinical Applications of Indoline 2,3 Dione Derivatives

Exploration as Materials for Optoelectronics and Dyes

There is currently no specific research available detailing the exploration of 1-Methyl-6-nitroindoline-2,3-dione as a material for optoelectronics or as a dye. While the broader class of isatin (B1672199) derivatives has been investigated for such applications, with some nitro-substituted isomers like 7-nitroisatin being noted as organic synthetic dyes, equivalent data for the 1-methyl-6-nitro variant is absent from published literature. The potential for chromophoric properties exists due to the conjugated system and the presence of the electron-withdrawing nitro group, but this has not been experimentally verified or reported for this specific molecule.

Future Perspectives in Targeted Drug Design and Mechanistic Elucidation for the Indoline-2,3-dione Scaffold

The indoline-2,3-dione scaffold is a significant pharmacophore in drug discovery, with derivatives showing a wide range of biological activities. nih.gov Research into nitro-substituted isatins, such as 5-nitroisatin, has been conducted in the context of developing novel therapeutic agents, including for cancer treatment. nih.gov

Despite this, future perspectives specifically concerning This compound in targeted drug design are speculative due to the absence of foundational biological activity studies. Mechanistic elucidation would first require the synthesis and biological screening of the compound to identify any potential therapeutic targets. Without this initial data, its role in future drug design remains an open area for investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.